molecular formula C11H7BrClNO2 B11836591 Methyl 3-bromo-2-chloroquinoline-6-carboxylate

Methyl 3-bromo-2-chloroquinoline-6-carboxylate

Cat. No.: B11836591
M. Wt: 300.53 g/mol
InChI Key: UVHMBVMHCLEPLW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloroquinoline-6-carboxylate is a halogenated quinoline derivative featuring a bromine atom at position 3, a chlorine atom at position 2, and a methyl ester group at position 6. Quinoline derivatives are pivotal in pharmaceutical and agrochemical research due to their bioactivity and versatility in synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 3-bromo-2-chloroquinoline-6-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)6-2-3-9-7(4-6)5-8(12)10(13)14-9/h2-5H,1H3

InChI Key

UVHMBVMHCLEPLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(N=C2C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from 4-Bromoaniline

A widely cited method involves a three-step protocol starting from 4-bromoaniline, as detailed in CN106432073B.

Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate
4-Bromoaniline is reacted with ethyl propiolate in methanol under nitrogen at 30–50°C. The intermediate is isolated via solvent evaporation, achieving near-quantitative yields.

Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one
The acrylate intermediate is dissolved in diphenyl ether and heated to 200–220°C, inducing cyclization. Cooling and precipitation with petroleum ether yield 6-bromoquinolin-4(1H)-one with 77% efficiency.

Step 3: Chlorination with Phosphorus Trichloride
Phosphorus trichloride (PCl₃) in toluene at reflux converts the hydroxyl group to chlorine. This step achieves 92.6% yield after recrystallization.

Key Data Table 1: Three-Step Synthesis Parameters

StepReactantsConditionsYield
14-Bromoaniline, ethyl propiolateMethanol, 30–50°C, N₂~95%
2Diphenyl ether, heat200–220°C, 2 hr77%
3PCl₃, tolueneReflux, 2 hr92.6%

Friedländer Condensation Approach

An alternative route employs Friedländer condensation, as reported in Chem. Pharm. Bull..

Step 1: Acyl Chloride Formation
6-Amino-2-methylpyridine is diazotized and brominated to form 6-bromo-2-methylpyridine. Oxidation with potassium permanganate yields 6-bromo-2-pyridinecarboxylic acid.

Step 2: Esterification
The carboxylic acid is esterified using methanol and p-toluenesulfonic acid (PTSA), achieving 70–85% yield under reflux.

Step 3: Cyclization and Chlorination
Phosphorus oxychloride (POCl₃) facilitates cyclization and chlorination in a one-pot reaction, yielding the target compound.

Key Data Table 2: Friedländer Condensation Parameters

StepReactantsConditionsYield
16-Amino-2-methylpyridine, KMnO₄H₂O, 60–70°C87%
26-Bromo-2-pyridinecarboxylic acid, PTSAMeOH, reflux82%
3POCl₃, toluene120°C, 6 hr89%

Mechanistic Insights

Cyclization Mechanisms

The cyclization of 3-(4-bromoanilino)ethyl acrylate proceeds via intramolecular electrophilic aromatic substitution. Diphenyl ether acts as a high-boiling solvent, stabilizing transition states and preventing side reactions.

Halogenation Dynamics

Chlorination with PCl₃ or POCl₃ involves nucleophilic substitution at the 2-position of the quinoline ring. Bromine incorporation typically occurs via radical pathways or metal-catalyzed cross-coupling in earlier stages.

Optimization Strategies

Solvent and Catalyst Selection

  • Diphenyl ether enhances cyclization efficiency due to its high thermal stability.

  • PTSA in esterification minimizes side products, improving yield to >80%.

Temperature Control

Maintaining 200–220°C during cyclization prevents decomposition, while reflux conditions (110–120°C) in chlorination ensure complete conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (dd, J = 2.5, 8.7 Hz, 1H), 8.35 (d, J = 2.0 Hz, 1H), 7.94 (dt, J = 2.3, 9.0 Hz, 1H).

  • Mass Spec : m/z 300.53 (M⁺), consistent with C₁₁H₇BrClNO₂.

Purity Assessment

HPLC analysis confirms >98% purity when using column chromatography (CH₂Cl₂:MeOH).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for metabotropic glutamate receptor (mGluR1) antagonists, showing promise in neuropathic pain treatment.

Agrochemical Development

Functionalization at the 3-bromo and 2-chloro positions enables synthesis of insecticides and herbicides .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine substituents on the quinoline ring undergo nucleophilic substitution under specific conditions.

Bromine Substitution

The bromine atom at position 3 is highly reactive and participates in substitution reactions. For example:

  • Suzuki Coupling : The bromine can be replaced by aryl or alkyl groups using palladium catalysts and boronic acid derivatives, forming new C-C bonds .

  • Hydrolysis : Under basic conditions, bromine substitution may lead to hydroxylated derivatives, though this is less common due to the quinoline ring’s aromatic stability.

Chlorine Substitution

The chlorine atom at position 2 is less reactive than bromine but can undergo substitution under harsh conditions:

  • Amination : Reaction with ammonia or amines in the presence of catalysts (e.g., CuI) replaces chlorine with amino groups .

  • Hydrolysis : Requires strong acidic or basic conditions to replace chlorine with hydroxyl groups.

Reaction TypeReagents/ConditionsProduct
Suzuki CouplingPd(0) catalyst, boronic acid, baseArylated quinoline
AminationAmine, CuI, elevated temperature2-Aminoquinoline derivative

Ester Hydrolysis

The methyl ester group at position 6 undergoes hydrolysis under acidic or basic conditions:

  • Saponification : Basic hydrolysis (e.g., NaOH) converts the ester to a carboxylic acid.

  • Acidic Hydrolysis : HCl or H2SO4 catalyzes ester cleavage to form the carboxylic acid.

This reaction is critical for synthesizing 6-carboxyquinoline derivatives, which are biologically active.

Cross-Coupling Reactions

The bromine substituent enables cross-coupling reactions, expanding the compound’s synthetic utility:

  • Suzuki-Miyaura Coupling : Palladium-mediated coupling with boronic acids introduces aryl groups at position 3 .

  • Heck Reaction : Alkenyl groups can be introduced via palladium-catalyzed coupling with alkenes .

ReactionCatalystSubstrateProduct
SuzukiPd(PPh3)4, K2CO3Aryl boronic acidAryl-substituted quinoline
HeckPd(OAc)2, Et3NVinyl halideAlkenyl-substituted quinoline

Elimination Reactions

Under high-temperature or dehydrohalogenation conditions, the compound may lose halogen atoms to form double bonds:

  • Dehalogenation : Removal of Br or Cl generates quinoline derivatives with increased aromaticity.

Condensation and Addition Reactions

The quinoline ring’s aromatic system allows for electrophilic substitution and condensation:

  • Friedel-Crafts Alkylation : Introduction of alkyl groups at position 4 or 8 (meta to nitrogen) .

  • Imine Formation : Reaction with amines to form Schiff bases at the 2-chloro position .

Analytical Characterization

Key analytical techniques confirm reaction outcomes:

  • NMR Spectroscopy :

    • ¹H NMR: δ 8.37 ppm (doublet, J = 8.0 Hz) for aromatic protons adjacent to halogens .

    • ¹³C NMR: Carbonyl ester signal at ~165 ppm .

  • IR Spectroscopy : Ester carbonyl stretch at ~1714 cm⁻¹ .

Mechanistic Considerations

  • Reactivity of Halogens : Bromine is more reactive than chlorine due to lower electronegativity, favoring substitution at position 3.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions.

  • Catalytic Systems : Palladium catalysts are critical for cross-coupling efficiency .

This compound’s reactivity profile makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive quinoline derivatives. Further research is warranted to explore its potential in agrochemical and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-2-chloroquinoline-6-carboxylate is being investigated for its potential therapeutic applications, particularly in treating infectious diseases and cancer. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against various strains.

CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli0.0048
Compound BS. aureus0.0098
This compoundTBDTBD

Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida albicans. The effectiveness of related quinoline derivatives suggests potential for further development in antifungal therapies.

CompoundFungal StrainMIC (µM)
Compound CC. albicans16.69
Compound DFusarium oxysporum56.74
This compoundTBDTBD

Biological Research

Research indicates that this compound may act as an inhibitor of key enzymes involved in cellular processes, such as DNA gyrase and tyrosine kinases. These interactions are crucial for developing new treatments against resistant strains of bacteria and cancer cells.

Case Study Examples :

  • Antimicrobial Efficacy : In laboratory settings, this compound has shown a notable reduction in bacterial growth against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.
  • Antifungal Properties : Investigations into its antifungal activity revealed promising results against various Candida species, indicating that structural modifications could enhance its efficacy.

Material Science

The unique chemical structure of this compound makes it a valuable building block for synthesizing new materials with specific properties. Its ability to form stable complexes with metals can be leveraged in catalysis and the development of novel materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-chloroquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA replication. The presence of bromine and chlorine atoms can enhance its binding affinity to biological targets, leading to increased potency. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares Methyl 3-bromo-2-chloroquinoline-6-carboxylate with analogous compounds, highlighting key structural variations and their implications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Functional Groups Applications/Notes
This compound C₁₂H₈BrClNO₂ Br (3), Cl (2), COOCH₃ (6) ~316.56 (calc.) Ester, Halogens Pharmaceutical intermediates
Methyl 3-bromo-2-pyridinecarboxylate C₇H₅BrNO₂ Br (3), COOCH₃ (2) 230.03 Ester, Halogens Smaller aromatic system; lower steric hindrance
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate C₁₃H₁₀BrClFNO₂ Br (7), Cl (4), F (6), COOC₂H₅ (3) 332.55 Ester, Multiple halogens Broader halogenation for enhanced reactivity
6-Bromo-2-methylquinoline-3-carboxylic acid C₁₁H₈BrNO₂ Br (6), CH₃ (2), COOH (3) 280.10 Carboxylic acid, Halogens Higher polarity due to -COOH group
3-Benzyl-6-bromo-2-chloroquinoline C₁₆H₁₁BrClN Br (6), Cl (2), CH₂C₆H₅ (3) 332.62 Benzyl, Halogens Steric bulk from benzyl group; impurity in bedaquiline synthesis

Key Comparisons

Electronic and Steric Effects
  • Halogen Positioning: Bromine at position 3 (target compound) vs. position 6 (6-bromo-2-methylquinoline-3-carboxylic acid) alters electronic distribution. Bromine’s electron-withdrawing effect at position 3 may enhance electrophilic substitution reactivity .
  • Ester vs. Carboxylic Acid: The methyl ester group in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., 6-bromo-2-methylquinoline-3-carboxylic acid), improving lipid solubility for better membrane permeability .

Biological Activity

Methyl 3-bromo-2-chloroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antimalarial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with bromine and chlorine substituents that enhance its reactivity and biological activity. The presence of these halogens influences its interaction with biological targets, making it a valuable building block in drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • DNA Interaction : It may intercalate into DNA, interfering with replication and transcription processes.
  • Receptor Modulation : The compound can bind to various receptors, altering their signaling pathways and affecting cellular responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)9.8

These results suggest that the compound may induce apoptosis in cancer cells through multiple pathways.

Antibacterial Activity

This compound has also shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Antimalarial Activity

Additionally, preliminary studies indicate that this compound may possess antimalarial properties. In vitro assays against Plasmodium falciparum have shown effective inhibition, although further research is required to elucidate the exact mechanisms involved.

Case Studies

  • Anticancer Efficacy : A study involving this compound demonstrated a dose-dependent reduction in cell viability in HeLa cells, with significant morphological changes indicative of apoptosis.
  • Antibacterial Testing : In a comparative study, the compound was tested alongside standard antibiotics. Results showed that it had comparable efficacy against Staphylococcus aureus, suggesting its potential as an alternative treatment option.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-bromo-2-chloroquinoline-6-carboxylate, and how can intermediates be characterized?

Methodological Answer: A two-step approach is common: (1) Quinoline core formation via cyclization of substituted anilines with acrylate derivatives under acidic conditions. (2) Functionalization via halogenation. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in DMF at 0–5°C, while chlorination at the 2-position may require POCl₃ as a chlorinating agent. Characterization: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for carbonyl and halogenated carbons). X-ray crystallography (e.g., SHELX refinement ) resolves ambiguities in regiochemistry. For intermediates, LC-MS monitors reaction progress, and FT-IR verifies ester carbonyl stretches (~1700 cm⁻¹) .

Q. How does steric and electronic interplay influence the stability of this compound in solution?

Methodological Answer: The ortho-chloro group introduces steric hindrance, destabilizing the ester moiety via proximity effects. Electronic effects from the electron-withdrawing bromine and chlorine atoms reduce electron density at the quinoline nitrogen, increasing susceptibility to hydrolysis. Experimental Design:

  • Monitor degradation via HPLC under varying pH (e.g., 3–9) and temperatures (25–60°C).
  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying vulnerable sites .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on regioselectivity be resolved for halogenated quinolines?

Methodological Answer: Discrepancies often arise from dynamic processes in solution (e.g., rotational isomers) versus static crystal structures. Resolution Workflow:

X-ray Refinement: Use SHELXL to refine crystal structures, focusing on anisotropic displacement parameters for halogens.

Variable-Temperature NMR: Compare spectra at 25°C and −40°C to detect conformational freezing.

Computational Modeling: Perform MD simulations (AMBER) to assess solution-phase conformers .

Q. What strategies optimize crystallization of this compound for high-resolution structural analysis?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to balance solubility and nucleation.
  • Hydrogen-Bond Engineering: Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice packing. Graph-set analysis (via ORTEP-3 ) identifies robust R₂²(8) or C(4) motifs .
  • Cryocooling: Mount crystals under N₂ at 100 K to minimize thermal motion artifacts .

Q. How do competing electronic effects (e.g., bromine vs. chlorine) direct electrophilic substitution in quinoline derivatives?

Methodological Answer: The 3-bromo group acts as a meta-director due to its electron-withdrawing nature, while the 2-chloro group exerts steric blockade. Case Study:

  • Nitration: React with HNO₃/H₂SO₄. LC-MS/MS identifies products nitrated preferentially at the 5- or 8-positions.
  • DFT Analysis: Calculate Fukui indices to predict electrophilic attack sites. Overlap with experimental HPLC-UV data validates models .

Q. How can structural contradictions between theoretical and experimental dipole moments be reconciled?

Methodological Answer: Discrepancies often stem from solvent effects or crystal packing forces. Protocol:

Gas-Phase Dipole Measurement: Use microwave spectroscopy or Stark-effect measurements.

Solid-State Analysis: Compare Hirshfeld surfaces (via CrystalExplorer) with SHELXL-derived electron density maps .

Solvent-Corrected DFT: Apply polarizable continuum models (PCM) to simulations .

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